7-Brom-4-methoxy-1-benzofuran

Übersicht

Beschreibung

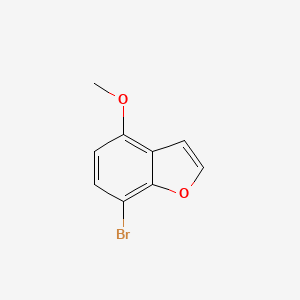

7-Bromo-4-methoxy-1-benzofuran is a chemical compound with the molecular formula C9H7BrO2 It is a derivative of benzofuran, a heterocyclic compound that contains a fused benzene and furan ring

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

Target of Action

Benzofuran compounds, in general, have been shown to interact with a wide range of biological targets due to their versatile and unique physicochemical properties .

Mode of Action

Benzofuran derivatives have been reported to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The interaction of these compounds with their targets often results in significant changes in cellular processes, although the exact mechanisms can vary widely depending on the specific compound and target .

Biochemical Pathways

Benzofuran derivatives have been associated with a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

The compound’s molecular weight is 22706 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

Benzofuran derivatives have been reported to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

Action Environment

Like all chemical compounds, its activity and stability could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .

Biochemische Analyse

Biochemical Properties

7-Bromo-4-methoxy-1-benzofuran plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to exhibit antimicrobial, anticancer, and anti-inflammatory activities . The interactions of 7-Bromo-4-methoxy-1-benzofuran with these biomolecules are primarily through binding interactions, which can inhibit or activate specific biochemical pathways.

Cellular Effects

The effects of 7-Bromo-4-methoxy-1-benzofuran on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have been found to enhance insulin sensitivity and exhibit anticancer activity against human ovarian cancer cell lines . These effects are mediated through the compound’s ability to interact with cellular receptors and enzymes, leading to changes in cellular behavior.

Molecular Mechanism

The molecular mechanism of action of 7-Bromo-4-methoxy-1-benzofuran involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, benzofuran derivatives have been shown to inhibit topoisomerase I and sigma receptors, which are crucial for DNA replication and cell proliferation . These interactions result in the modulation of various biochemical pathways, contributing to the compound’s therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Bromo-4-methoxy-1-benzofuran can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can maintain their biological activity over extended periods, making them suitable for long-term therapeutic applications

Dosage Effects in Animal Models

The effects of 7-Bromo-4-methoxy-1-benzofuran vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, benzofuran derivatives have been shown to enhance cognitive functions in animal models at specific dosages . Excessive dosages can result in toxicity, highlighting the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

7-Bromo-4-methoxy-1-benzofuran is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. Benzofuran derivatives have been shown to influence metabolic flux and metabolite levels, contributing to their therapeutic effects . Understanding the metabolic pathways of 7-Bromo-4-methoxy-1-benzofuran is crucial for optimizing its pharmacokinetic properties and therapeutic efficacy.

Transport and Distribution

The transport and distribution of 7-Bromo-4-methoxy-1-benzofuran within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions determine the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of 7-Bromo-4-methoxy-1-benzofuran is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and therapeutic effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-methoxy-1-benzofuran typically involves the bromination of 4-methoxybenzofuran. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzofuran ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 7th position.

Industrial Production Methods: Industrial production of 7-Bromo-4-methoxy-1-benzofuran may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Types of Reactions:

Substitution Reactions: 7-Bromo-4-methoxy-1-benzofuran can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 4-methoxybenzofuran.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed:

- Substituted benzofuran derivatives with various functional groups replacing the bromine atom.

- Oxidized products such as 4-methoxybenzofuran-7-carboxylic acid.

- Reduced products like 4-methoxybenzofuran.

Vergleich Mit ähnlichen Verbindungen

4-Methoxybenzofuran: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.

7-Bromo-1-benzofuran: Lacks the methoxy group, affecting its solubility and interaction with biological targets.

7-Bromo-4-hydroxy-1-benzofuran:

Uniqueness: 7-Bromo-4-methoxy-1-benzofuran is unique due to the combined presence of both the bromine atom and methoxy group, which confer distinct chemical reactivity and potential for diverse applications. Its specific substitution pattern allows for targeted modifications and functionalization, making it a valuable compound in synthetic chemistry and drug discovery.

Biologische Aktivität

7-Bromo-4-methoxy-1-benzofuran is a derivative of benzofuran that has garnered attention for its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including oncology and infectious diseases. Its unique structure, characterized by the presence of a bromine atom and a methoxy group, contributes to its biological reactivity and interaction with numerous biomolecules.

The biological activity of 7-bromo-4-methoxy-1-benzofuran can be attributed to several key mechanisms:

- Target Interactions : Benzofuran derivatives typically interact with a variety of biological targets, including enzymes and receptors. This compound has shown interactions with critical proteins involved in cell signaling and proliferation, such as topoisomerase I and sigma receptors, which are vital for DNA replication and cellular growth .

- Biochemical Pathways : The compound is known to influence several biochemical pathways, particularly those related to cancer cell proliferation and apoptosis. Research indicates that it can enhance insulin sensitivity and exhibit anti-inflammatory properties.

- Cellular Effects : In vitro studies have demonstrated that 7-bromo-4-methoxy-1-benzofuran can inhibit the growth of various cancer cell lines, including ovarian and lung cancer cells. The compound has been shown to induce mitotic catastrophe in cancer cells by disrupting the AKT signaling pathway .

Anticancer Activity

Numerous studies have focused on the anticancer properties of 7-bromo-4-methoxy-1-benzofuran:

- In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibits the proliferation of human ovarian cancer cell lines with an IC50 value indicating significant cytotoxicity . Similar results were observed in lung adenocarcinoma cells (A549), where the compound inhibited cell growth through modulation of critical signaling pathways .

- In Vivo Studies : Animal models have further validated the anticancer efficacy of 7-bromo-4-methoxy-1-benzofuran. For instance, studies showed a reduction in metastatic lesions in murine lung cancer models without adverse effects on body weight or vital organ size .

Antimicrobial Properties

The antimicrobial potential of this compound has also been explored:

- Antibacterial Activity : Research indicates that 7-bromo-4-methoxy-1-benzofuran exhibits notable antibacterial effects against Gram-positive bacteria. Its mechanism appears to involve disruption of bacterial cell wall synthesis and function .

- Antifungal Activity : Preliminary evaluations suggest that this compound may also possess antifungal properties, although further studies are required to elucidate its full spectrum of antimicrobial activity .

Comparative Analysis

To understand the uniqueness of 7-bromo-4-methoxy-1-benzofuran, it is essential to compare it with other related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Methoxybenzofuran | Lacks bromine; lower reactivity | Minimal anticancer activity |

| 7-Bromo-1-benzofuran | Lacks methoxy group; altered solubility | Moderate antibacterial activity |

| 7-Bromo-4-hydroxy-1-benzofuran | Hydroxy group alters interaction profile | Enhanced anti-inflammatory effects |

The presence of both the bromine atom and methoxy group in 7-bromo-4-methoxy-1-benzofuran enhances its reactivity and biological activity compared to other benzofuran derivatives.

Case Studies

Several case studies highlight the therapeutic potential of 7-bromo-4-methoxy-1-benzofuran:

- Lung Cancer Treatment : A study conducted by Abdelfatah et al. evaluated the efficacy of this compound in treating lung cancer using both in silico and in vivo models. The findings indicated a significant reduction in tumor size and improved survival rates in treated groups compared to controls .

- Antimicrobial Efficacy : A comparative study on various benzofuran derivatives revealed that 7-bromo-4-methoxy-1-benzofuran exhibited superior antibacterial activity against Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent .

Eigenschaften

IUPAC Name |

7-bromo-4-methoxy-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c1-11-8-3-2-7(10)9-6(8)4-5-12-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVOAENFWKIPLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=COC2=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622878 | |

| Record name | 7-Bromo-4-methoxy-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286836-01-9 | |

| Record name | 7-Bromo-4-methoxy-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.